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molecular formula C6H5Br2NO B083749 2-Amino-4,6-dibromophenol CAS No. 10539-14-7

2-Amino-4,6-dibromophenol

Cat. No. B083749
M. Wt: 266.92 g/mol
InChI Key: UFWSOGOVXJBJDP-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

2-Bromo-6-nitrophenol (1.506 g, 0.0057 mol, containing 2,4-di-bromo-6-nitrophenol, 18% w/w) and sodium hydrosulfite (3.05 g, 85%, 0.015 mol) were heated at reflux in ethanol/water (50 ml of a 5:1 v/v mixture). After 2 hours, the reaction mixture was diluted with water (150 ml) and extracted with dichloromethane (3×50 ml), and ethyl acetate (100 ml). The organic extracts were combined, dried over calcium sulfate, evaporated in vacuo, and purified by flash chromatography (SiO2, petrol/ether 1:1 v/v) to furnish a mixture of the title compound and 6-amino-2,4-di-bromophenol (0.600 g, of a 76:24 w/w mixture as judged by 1 H-NMR). Yield 6-amino-2-bromophenol, 43%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.506 g
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[OH:11].S(S([O-])=O)([O-])=O.[Na+].[Na+].NC1C(O)=C(Br)C=C(Br)C=1>C(O)C.O.O>[NH2:8][C:4]1[C:3]([OH:11])=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC(=C1O)Br)Br
Step Two
Name
Quantity
1.506 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
3.05 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml), and ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, petrol/ether 1:1 v/v)
CUSTOM
Type
CUSTOM
Details
to furnish

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=CC(=C1O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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